Padsevonil

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

an antiepileptic drug

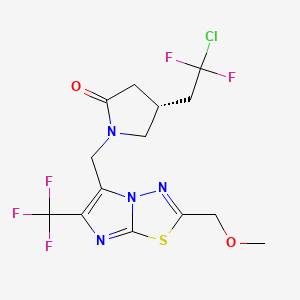

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXFIOLWWRXEQH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@H](CC3=O)CC(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF5N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1294000-61-5 | |

| Record name | Padsevonil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1294000615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Padsevonil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PADSEVONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1HN52K0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Padsevonil: A Technical Deep Dive into its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Padsevonil (UCB-0942) is a rationally designed, first-in-class antiseizure medication (ASM) candidate that emerged from a targeted drug discovery program aimed at creating a synergistic effect by engaging two distinct molecular targets implicated in epilepsy.[1][2] It was developed to simultaneously interact with presynaptic synaptic vesicle protein 2 (SV2) isoforms and postsynaptic GABAA receptors, a novel approach for the treatment of drug-resistant focal epilepsy.[3][4][5] Despite a promising preclinical profile and early clinical signals, the development of this compound was ultimately discontinued (B1498344) in 2020 after failing to meet primary efficacy endpoints in larger Phase 2b and Phase 3 clinical trials.[1][2][6] This guide provides a comprehensive technical overview of this compound's core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Dual Mechanism of Action: A Synergistic Approach

This compound was engineered to modulate both excitatory and inhibitory neurotransmission through two distinct mechanisms:

-

Presynaptic Modulation via Synaptic Vesicle Protein 2 (SV2): this compound is a high-affinity ligand for all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[3][5][7] SV2 proteins are crucial for the proper trafficking and fusion of synaptic vesicles, which contain neurotransmitters. By binding to SV2, this compound is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability.

-

Postsynaptic Modulation via the GABAA Receptor: this compound also acts as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[3][7][8] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By positively allosterically modulating this receptor, this compound enhances the inhibitory effects of GABA, leading to a dampening of neuronal activity.[8]

This dual-target engagement was intended to produce a more potent antiseizure effect than agents acting on a single target.[9][10]

Quantitative Pharmacological Profile

The binding affinities and functional potencies of this compound have been characterized in a variety of in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities of this compound and Comparators

| Target | Ligand | pKi | Reference |

| SV2A | This compound | 8.5 | [7][8] |

| Levetiracetam | 5.2 | [7] | |

| Brivaracetam | 6.6 | [7] | |

| SV2B | This compound | 7.9 | [7] |

| SV2C | This compound | 8.5 | [7] |

| GABAA Receptor (Benzodiazepine Site) | This compound | pIC50 ≤6.1 | [7] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity. pIC50 is the negative logarithm of the half maximal inhibitory concentration.

Table 2: In Vivo Receptor Occupancy of this compound in Mice

| Target | ED50 (mg/kg) | Reference |

| SV2A | 0.2 | [7] |

| Benzodiazepine Site | 36 | [7] |

ED50 is the dose of a drug that produces 50% of its maximal effect, in this case, receptor occupancy.

Table 3: Functional Activity of this compound at the GABAA Receptor

| Parameter | Value | Reference |

| EC50 (GABA potentiation, recombinant receptors) | 138 nmol/L | [8] |

| EC50 (GABA potentiation, native receptors) | 208 nmol/L | [8] |

| Relative Efficacy (vs. Zolpidem) | 41% | [8] |

EC50 is the concentration of a drug that gives half-maximal response.

Signaling Pathways and Experimental Workflows

This compound's Dual-Target Signaling Pathway

Caption: Dual mechanism of this compound at the synapse.

Experimental Workflow for In Vitro Binding Affinity Determination

Caption: Workflow for determining in vitro binding affinities.

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are proprietary to the developing company. However, based on published literature, the following methodologies were employed:

In Vitro Binding Assays

-

Objective: To determine the binding affinity of this compound for its target receptors (SV2 isoforms and GABAA receptor benzodiazepine site).

-

Methodology:

-

Recombinant Protein Expression: Human SV2A, SV2B, and SV2C proteins, as well as rat GABAA receptor subunits (e.g., α1, β2, γ2), were expressed in mammalian cell lines such as HEK293 or COS-7 cells.[11]

-

Membrane Preparation: Cell membranes containing the expressed target proteins were isolated and prepared for binding assays.[11]

-

Radioligand Displacement Assays: Competition binding assays were performed using a radiolabeled ligand (e.g., [3H]this compound or a known high-affinity ligand for the target) and varying concentrations of unlabeled this compound.

-

Incubation and Separation: The reaction mixture was incubated to allow for binding equilibrium. Bound and free radioligand were then separated, typically by rapid filtration.

-

Quantification and Analysis: The amount of bound radioactivity was quantified using liquid scintillation counting. The data were then analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50), which was subsequently converted to the inhibition constant (Ki).

-

Electrophysiological Studies

-

Objective: To characterize the functional activity of this compound at the GABAA receptor.

-

Methodology:

-

Cell Culture and Transfection: Xenopus oocytes or mammalian cell lines were used to express specific subtypes of GABAA receptors.[8]

-

Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings were performed to measure chloride currents through the GABAA receptor channels in response to the application of GABA.

-

Drug Application: this compound was co-applied with a sub-maximal concentration of GABA (e.g., EC20) to assess its modulatory effects on the GABA-evoked currents.[8]

-

Data Analysis: The potentiation of the GABA response by this compound was quantified to determine its EC50 and relative efficacy compared to a full agonist like zolpidem.[8]

-

In Vivo Receptor Occupancy Studies

-

Objective: To determine the dose-dependent occupancy of SV2A and the benzodiazepine site by this compound in the brain.

-

Methodology:

-

Animal Dosing: Mice were administered various doses of this compound intraperitoneally.[11]

-

Radiotracer Administration: At a specified time after this compound administration, a radiolabeled tracer specific for either SV2A (e.g., [3H]UCB-30889) or the benzodiazepine site (e.g., [3H]flumazenil) was injected.[11]

-

Brain Tissue Analysis: After a suitable distribution time for the tracer, the animals were euthanized, and their brains were dissected. The amount of radioactivity in specific brain regions was measured.

-

Occupancy Calculation: Receptor occupancy at each dose of this compound was calculated by comparing the tracer binding in the this compound-treated animals to that in vehicle-treated control animals. The data were then used to calculate the ED50 for occupancy.

-

Preclinical Seizure Models

-

Objective: To evaluate the antiseizure efficacy of this compound in various animal models of epilepsy.

-

Methodology: this compound was tested in a range of acute and chronic rodent seizure and epilepsy models, including:

-

Acute Models: 6 Hz stimulation, maximal electroshock (MES), pentylenetetrazol (PTZ), bicuculline, pilocarpine, and acoustically induced seizures.[9][10]

-

Chronic Models: Amygdala kindling model (predictive of efficacy in drug-resistant focal epilepsy), intrahippocampal kainate model, and Genetic Absence Epilepsy Rats from Strasbourg (GAERS).[3][9]

-

-

Endpoints: The primary endpoint in these models was the dose-dependent protection against seizure induction or a reduction in seizure severity and frequency.

Human Clinical Trials

-

Phase IIa Proof-of-Concept Trial (NCT02495844): A randomized, double-blind, placebo-controlled trial in adults with highly treatment-resistant focal epilepsy. The primary endpoint was a ≥75% reduction in seizure frequency.[3][12]

-

Phase IIb Dose-Finding Trial (ARISE - NCT03373383): A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of different doses of adjunctive this compound.[4][6][13]

-

Phase III Efficacy Trial (DUET - NCT03739840): A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial to confirm the efficacy and safety of adjunctive this compound in adults with drug-resistant focal epilepsy.[4][13]

Conclusion

This compound represents a significant effort in rational drug design for epilepsy, with a novel dual mechanism of action targeting both presynaptic and postsynaptic components of neurotransmission. While it demonstrated a compelling preclinical profile and a sound scientific rationale, it ultimately failed to show a statistically significant benefit over placebo in large-scale clinical trials for drug-resistant focal epilepsy, leading to the discontinuation of its development. The story of this compound serves as a valuable case study in the challenges of translating preclinical efficacy into clinical success in the complex field of epilepsy drug development.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Failed trial puts future of UCB’s epilepsy drug this compound in doubt | pharmaphorum [pharmaphorum.com]

- 7. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy and safety of adjunctive this compound in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials [scientiasalut.gencat.cat]

The Padsevonil Dual-Target Hypothesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Padsevonil (PSL, UCB-0942) is a novel, first-in-class antiseizure medication (ASM) candidate rationally designed with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites implicated in epileptogenesis.[1] This technical guide provides an in-depth analysis of the core hypothesis underpinning this compound's development: the synergistic anticonvulsant effect achieved through high-affinity binding to synaptic vesicle protein 2 (SV2) isoforms and partial agonism at the benzodiazepine (B76468) site of GABA-A receptors.[1][2] We will explore the preclinical data that supported this hypothesis, detail the experimental protocols used to characterize its pharmacological profile, and present a summary of the clinical trial outcomes that ultimately led to the discontinuation of its development.[2]

Introduction: The Rationale for a Dual-Target Approach

The treatment of epilepsy remains a significant challenge, with approximately one-third of patients with focal-onset seizures not achieving adequate seizure control with currently available ASMs.[3] This therapeutic gap highlights the need for novel therapeutic strategies. The development of this compound was predicated on the hypothesis that simultaneously targeting two distinct, yet complementary, pathways involved in neuronal excitability could offer superior efficacy in drug-resistant epilepsy.[4] Preclinical studies combining the SV2A ligand levetiracetam (B1674943) with benzodiazepines demonstrated enhanced seizure protection, providing the foundational rationale for a single molecule with this dual activity.[4]

This compound was designed to exhibit high affinity for all three SV2 isoforms (SV2A, SV2B, and SV2C) and low-to-moderate affinity as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1][5] This profile was intended to modulate neurotransmitter release presynaptically via SV2 interaction while enhancing GABAergic inhibition postsynaptically.

The Dual-Target Mechanism of Action

Presynaptic Targeting: Synaptic Vesicle Protein 2 (SV2)

This compound demonstrates high-affinity binding to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[6] This distinguishes it from levetiracetam and brivaracetam, which are selective for SV2A.[5] The binding of this compound to SV2A is characterized by slower binding kinetics compared to its predecessors.[5]

dot

Caption: Presynaptic action of this compound on SV2 isoforms.

Postsynaptic Targeting: GABA-A Receptor

This compound acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, a positive allosteric modulator of GABAergic inhibition.[4][7] Its partial agonism was hypothesized to provide a better safety and tolerability profile, potentially with a lower risk of tolerance compared to full benzodiazepine agonists.[4]

dot

Caption: Postsynaptic action of this compound at the GABA-A receptor.

Quantitative Pharmacological Profile

The dual-target engagement of this compound has been quantified through various in vitro and in vivo studies.

Binding Affinities

| Target | This compound (pKi) | Levetiracetam (pKi) | Brivaracetam (pKi) | Reference |

| SV2A | 8.5 | 5.2 | 6.6 | [5] |

| SV2B | 7.9 | - | - | [5] |

| SV2C | 8.5 | - | - | [5] |

| GABA-A Receptor (Benzodiazepine Site) | ≤6.1 (pIC50) | - | - | [5] |

In Vivo Receptor Occupancy

In vivo studies in mice demonstrated target engagement at different dose levels.

| Target | ED50 (mg/kg) | Reference |

| SV2A | 0.2 | [5] |

| GABA-A Receptor (Benzodiazepine Site) | 36 | [5] |

Human PET imaging studies informed dose selection for clinical trials, aiming for high (>90%) and sustained SV2A occupancy with low (10-15%), transient GABA-A receptor occupancy.[8][9]

Key Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for SV2 isoforms and the GABA-A receptor.

-

Methodology:

-

Membrane preparations from recombinant cells expressing human SV2A, SV2B, SV2C, or GABA-A receptors were used.

-

For SV2 binding, membranes were incubated with a specific radioligand (e.g., [³H]-levetiracetam) and varying concentrations of this compound.

-

For GABA-A receptor binding, membranes were incubated with a benzodiazepine site-specific radioligand (e.g., [³H]-flumazenil) and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

-

Bound and free radioligand were separated by rapid filtration.

-

Radioactivity was quantified using liquid scintillation counting.

-

IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

-

Electrophysiology Studies

-

Objective: To characterize the functional activity of this compound at the GABA-A receptor.

-

Methodology:

-

Whole-cell patch-clamp recordings were performed on recombinant human GABA-A receptors (α1β2γ2) stably expressed in a CHO cell line.[7]

-

Cells were voltage-clamped, and GABA-evoked chloride currents were measured.

-

This compound was applied at various concentrations in the presence of a sub-maximal concentration of GABA (EC20) to assess its modulatory effect.[7]

-

The potentiation of the GABA response was quantified to determine the EC50 and maximal efficacy of this compound relative to a full agonist like zolpidem.[5][7]

-

dot

Caption: Experimental workflow for electrophysiological characterization.

Clinical Development and Outcomes

This compound underwent several clinical trials to evaluate its efficacy and safety in patients with drug-resistant focal epilepsy.

Phase IIa Proof-of-Concept Trial (NCT02495844)

This trial showed promising results with a single 400 mg twice-daily dose.[8]

| Outcome | This compound (n=24) | Placebo (n=26) | p-value | Reference |

| ≥75% Responder Rate | 30.8% | 11.1% | 0.067 | [8] |

| Median Reduction in Seizure Frequency | 53.7% | 12.5% | 0.026 | [8][10] |

Phase IIb (ARISE - NCT03373383) and Phase III (DUET - NCT03739840) Trials

Despite the encouraging Phase IIa results, the larger Phase IIb and Phase III trials failed to meet their primary efficacy endpoints.[3][11][12]

| Trial | Outcome | This compound Doses | Placebo | Result | Reference |

| ARISE (Phase IIb) | Change in log-transformed seizure frequency | No statistically significant difference | - | Failed to meet primary endpoint | [11][12] |

| ARISE (Phase IIb) | 75% responder rate | No statistically significant difference | - | Failed to meet primary endpoint | [11][12] |

| DUET (Phase III) | Efficacy vs. Placebo | - | - | Failed to meet primary endpoint | [2] |

The primary outcomes in both the ARISE and DUET trials did not show a statistically significant improvement for any this compound dose group compared to placebo.[11][12]

Conclusion

The this compound dual-target hypothesis represented a rational and innovative approach to the development of a new antiseizure medication. The preclinical data strongly supported the potential for synergistic efficacy through combined SV2 and GABA-A receptor modulation. However, despite promising early clinical signals, the large-scale pivotal trials did not demonstrate a significant clinical benefit over placebo in patients with drug-resistant focal epilepsy.[2][11] The development of this compound was subsequently discontinued. The journey of this compound from a compelling scientific rationale to clinical discontinuation serves as a valuable case study in the complexities of translating preclinical findings into clinically meaningful therapies for epilepsy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Failed trial puts future of UCB’s epilepsy drug this compound in doubt | pharmaphorum [pharmaphorum.com]

- 4. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 6. This compound-Differs-From-Brivaracetam-and-Levetiracetam-in-Its-Interaction-With-the-Synaptic-Vesicle-2A-(SV2A)-Protein [aesnet.org]

- 7. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

Padsevonil's Binding Affinity for SV2 Isoforms: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Padsevonil (formerly UCB0942) is an investigational antiepileptic drug (AED) rationally designed to exhibit a dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1][2] A key feature of its preclinical profile is its interaction with the synaptic vesicle glycoprotein (B1211001) 2 (SV2) family of proteins—SV2A, SV2B, and SV2C.[3] This document provides a detailed examination of this compound's binding affinity for these three isoforms, including quantitative data and the experimental methodologies employed in these assessments.

Comparative Binding Affinity of this compound for SV2A, SV2B, and SV2C

In vitro studies have demonstrated that this compound is a high-affinity ligand for all three synaptic vesicle protein 2 isoforms.[4] Unlike the selective SV2A ligands levetiracetam (B1674943) and brivaracetam, this compound exhibits potent binding to SV2A, SV2B, and SV2C.[5][6] The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Compound | SV2A (pKi) | SV2B (pKi) | SV2C (pKi) |

| This compound | 8.5[5][6] | 7.9[5][6] | 8.5[5][6] |

| Levetiracetam | 5.2[5][6] | Low Affinity[4] | Low Affinity[4] |

| Brivaracetam | 6.6[5][6] | Low Affinity[4] | Low Affinity[4] |

These data highlight this compound's unique profile as a broad-spectrum SV2 ligand, with nanomolar affinity for all three isoforms.[5][6] This is in stark contrast to levetiracetam and brivaracetam, which show significantly lower affinity for SV2B and SV2C.[4]

Experimental Protocol: In Vitro Radioligand Binding Assay

The binding affinity of this compound for the SV2 isoforms was determined using in vitro radioligand binding assays.[4][5] The general methodology for such an assay is outlined below.

Preparation of Recombinant SV2 Proteins

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and then transfected with expression vectors containing the cDNA for human SV2A, SV2B, or SV2C.[4]

-

Membrane Preparation: After a period of expression, the cells are harvested. The cell membranes are then prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The resulting membrane pellets, rich in the expressed SV2 proteins, are stored at -80°C until use.[7]

Radioligand Binding Assay

The principle of a competitive radioligand binding assay is to measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

-

Assay Components:

-

Membrane homogenate: Containing the recombinant SV2A, SV2B, or SV2C protein.

-

Radioligand: A tritiated ligand, such as [³H]this compound, is used.[4]

-

Test compound: A range of concentrations of unlabeled this compound.

-

Assay buffer: A buffer solution to maintain optimal pH and ionic strength for binding.

-

-

Incubation: The membrane homogenate, radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate. This allows for competition between the radiolabeled and unlabeled ligands for binding to the SV2 protein.[7] The incubation is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[7]

-

Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[8] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[7]

-

Quantification of Radioactivity: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[7]

Data Analysis

-

Competition Curves: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled test compound.

-

Determination of IC50 and Ki: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[7] The pKi is then calculated as the negative logarithm of the Ki.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for determining this compound's binding affinity using a radioligand binding assay.

Caption: this compound demonstrates high binding affinity for all three SV2 isoforms.

References

- 1. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. atriumhealth.org [atriumhealth.org]

- 4. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]

- 5. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SV2C x SV2A x SV2B - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Padsevonil: A Technical Overview of a Novel GABAA Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padsevonil (PSL) is a first-in-class antiepileptic drug (AED) candidate with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1] It was rationally designed to exhibit high affinity for synaptic vesicle 2 (SV2) proteins and a low-to-moderate affinity for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor, where it functions as a partial agonist.[2][3][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound with a specific focus on its interaction with the GABAA receptor, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action at the GABAA Receptor

This compound acts as a positive allosteric modulator of GABAA receptors, exhibiting a partial agonist profile at the benzodiazepine site.[5] Unlike full agonists, this compound does not evoke chloride currents (Cl-) in the absence of the endogenous agonist GABA.[5] Instead, it potentiates the effect of GABA, enhancing the influx of chloride ions upon GABA binding and thereby increasing inhibitory neurotransmission. This partial agonism is thought to confer a better tolerability profile and a lower potential for the development of tolerance compared to classical benzodiazepines.[5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound related to its activity at the GABAA receptor.

Table 1: In Vitro Potency and Efficacy of this compound at GABAA Receptors

| Assay System | Parameter | Value | Reference Compound | Relative Efficacy | Source |

| Recombinant human GABAA Rs (α1β2γ2) in CHO-K1 cells | EC50 for GABA potentiation | 138 nmol/L | Zolpidem | 41% | [5] |

| Native GABAA Rs in cultured rat cortical neurons | EC50 for GABA potentiation | 208 nmol/L | - | - | [5] |

| Recombinant human GABAA Rs (α1-5/β2/γ2) in Xenopus oocytes | GABA Potentiation (at EC20 GABA) | 167% | - | - | [5] |

Table 2: Subtype Selectivity of this compound at Human GABAA Receptors (expressed in Xenopus oocytes)

| GABAA Receptor Subtype | EC50 for GABA Potentiation | Relative Efficacy vs. Chlordiazepoxide | Source |

| α1β2γ2 | 295 nmol/L | 60% | [5] |

| α2β2γ2 | 1737 nmol/L | 26% | [5] |

| α3β2γ2 | 2089 nmol/L | 56% | [5] |

| α5β2γ2 | 281 nmol/L | 41% | [5] |

| α4β2γ2 | No activity observed | - | [5] |

Table 3: Binding Affinity of this compound for GABAA Receptor Benzodiazepine Site

| Receptor Subtype | Parameter | Value | Source |

| Recombinant GABAA receptors | pIC50 | ≤6.1 | [2][6] |

| α1β2γ2 | pKi | 6.4 (at 4°C) | [7] |

| α2β2γ2 | pKi | <5.5 (at 4°C) | [7] |

| α5β2γ2 | pKi | 6.4 (at 4°C) | [7] |

Table 4: In Vivo Receptor Occupancy of this compound in Mice

| Target | ED50 | Source |

| Benzodiazepine Site | 36 mg/kg | [2][8] |

| SV2A | 0.2 mg/kg | [2][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Two-Electrode Voltage Clamp on Xenopus Oocytes

-

Objective: To evaluate the selectivity of this compound for different GABAA receptor subtypes.

-

Methodology:

-

Recombinant human GABAA receptor subunits (α1-5, β2, γ2) are expressed in Xenopus laevis oocytes.

-

Oocytes are voltage-clamped at a holding potential of -70 mV.

-

GABA is applied at a concentration that elicits 20% of the maximal response (EC20).

-

This compound is co-administered with GABA at varying concentrations to determine its potentiating effect on the GABA-induced chloride current.

-

EC50 values are calculated from the concentration-response curves.

-

The relative efficacy is determined by comparing the maximal effect of this compound to that of a full agonist like chlordiazepoxide.[5]

-

Patch Clamp on CHO-K1 Cells and Rat Primary Cortical Neurons

-

Objective: To determine the effect of this compound on GABA-mediated chloride currents in both recombinant and native GABAA receptors.

-

Methodology:

-

For recombinant receptors, a CHO-K1 cell line stably expressing the human α1β2γ2 GABAA receptor subtype is used. For native receptors, primary cortical neurons are cultured from rat embryos.

-

The whole-cell patch-clamp technique is employed to record chloride currents.

-

Cells are held at a specific holding potential.

-

This compound is first applied alone to test for direct agonist activity.

-

Subsequently, this compound is co-applied with GABA (at EC20) to measure the potentiation of the GABA-evoked current.

-

Concentration-response curves are generated to calculate the EC50 for the potentiating effect.[5]

-

Visualizations

GABAA Receptor Signaling Pathway with this compound Modulation

References

- 1. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 7. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]

- 8. researchgate.net [researchgate.net]

Preclinical Epilepsy Models for Padsevonil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Padsevonil, a first-in-class antiepileptic drug (AED) candidate with a novel dual mechanism of action. This compound was rationally designed to concurrently bind to synaptic vesicle protein 2 (SV2) isoforms (A, B, and C) and the benzodiazepine (B76468) site of the GABAA receptor, aiming for a synergistic antiseizure effect.[1][2][3] While the clinical development of this compound was ultimately discontinued (B1498344) due to failure to meet primary efficacy endpoints in pivotal trials, the extensive preclinical data generated remains a valuable resource for researchers in the field of epilepsy drug discovery.[4] This document summarizes key quantitative data from various preclinical models, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Dual Mechanism of Action

This compound's unique therapeutic approach stems from its ability to modulate both presynaptic and postsynaptic activity.[1][5] Presynaptically, it binds with high affinity to all three SV2 isoforms (SV2A, SV2B, and SV2C), which are involved in the regulation of neurotransmitter release.[6][7] Postsynaptically, it acts as a partial agonist at the benzodiazepine site of GABAA receptors, enhancing GABAergic inhibition.[3][5][8] This dual action was hypothesized to provide superior seizure control compared to agents targeting a single pathway.

Signaling Pathway of this compound's Dual Action

Caption: Dual mechanism of action of this compound at the synapse.

In Vitro Binding Affinity and Functional Activity

This compound's interaction with its molecular targets has been extensively characterized in vitro. The following tables summarize its binding affinities and functional properties.

Table 1: Binding Affinity of this compound for SV2 Isoforms

| Ligand | Target | pKi |

| This compound | SV2A | 8.5 [9] |

| SV2B | 7.9 [9] | |

| SV2C | 8.5 [9] | |

| Levetiracetam | SV2A | 5.2[9] |

| Brivaracetam | SV2A | 6.6[9] |

Table 2: Binding Affinity of this compound for GABAA Receptor Subtypes

| GABAA Receptor Subtype | pKi |

| α1β2γ2 | 6.4[7] |

| α2β2γ2 | <5[7] |

| α5β2γ2 | 6.4[7] |

Table 3: Functional Activity of this compound at GABAA Receptors

| Parameter | Value |

| GABA Potentiation (EC50) | |

| Recombinant human α1β2γ2 | 138 nmol/L[5][8] |

| Native rat cortical neurons | 208 nmol/L[5][8] |

| Relative Efficacy (vs. Zolpidem) | 41%[5][8] |

| Relative Efficacy (vs. Chlordiazepoxide) | |

| α1β2γ2 | 60%[8] |

| α2β2γ2 | 26%[8] |

| α3β2γ2 | 56%[8] |

| α5β2γ2 | 41%[8] |

Efficacy in Acute Seizure Models

This compound demonstrated potent, dose-dependent protection in a variety of acute, induced seizure models in rodents. These models are crucial for initial screening and characterization of potential AEDs.

Table 4: Efficacy of this compound in Acute Rodent Seizure Models

| Seizure Model | Species | ED50 (mg/kg) |

| 6 Hz Stimulation | Mouse | 1.2[1] |

| Pilocarpine-induced | Mouse | Not specified, potent protection[1] |

| 11-deoxycortisol-induced | Mouse | Not specified, potent protection[1] |

| Acoustically-induced | Mouse | Not specified, potent protection[1] |

| Pentylenetetrazol (PTZ) | Mouse | Less potent[1] |

| Bicuculline-induced | Mouse | Less potent[1] |

| Maximal Electroshock (MES) | Mouse | Less potent[1] |

Experimental Workflow for Acute Seizure Models

Caption: Generalized workflow for acute seizure model testing.

Efficacy in Chronic Epilepsy Models

More clinically relevant are chronic models that mimic aspects of human epilepsy, including spontaneous recurrent seizures and drug resistance. This compound showed significant efficacy in several such models.

Table 5: Efficacy of this compound in Chronic Rodent Epilepsy Models

| Epilepsy Model | Species | Key Findings |

| Amygdala Kindling | Mouse | ED50 for focal-to-bilateral seizures: 1.2 mg/kg[10] |

| Rat | Significant protection[1] | |

| Intrahippocampal Kainate | Rat | Dose-dependent protective effects[1] |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Dose-dependent protective effects[1] |

Experimental Protocol: Amygdala Kindling Model in Mice

-

Animal Model: Male C57BL/6 mice.

-

Electrode Implantation: A bipolar electrode is stereotaxically implanted into the basolateral amygdala.

-

Kindling Procedure: After a recovery period, animals receive daily electrical stimulation of the amygdala at an intensity just above the afterdischarge threshold.

-

Seizure Scoring: Behavioral seizures are scored according to a standardized scale (e.g., Racine scale). Animals are considered fully kindled when they consistently exhibit stage 5 seizures (focal seizure evolving to a bilateral tonic-clonic seizure).

-

Drug Testing: Fully kindled mice are administered this compound or vehicle intraperitoneally.

-

Endpoint: Thirty minutes after drug administration, the amygdala is stimulated, and the seizure severity and duration are recorded and compared to pre-drug baseline. The ED50 is calculated as the dose that protects 50% of animals from focal-to-bilateral seizures.[10]

Preclinical Pharmacokinetics and Safety

Preclinical studies indicated that this compound has good absorption and its clearance is primarily mediated by metabolism.[11][12] In vitro studies identified Cytochrome P450 3A4 (CYP3A4) as the main enzyme involved in its metabolism, with a minor contribution from CYP2C19.[11][12] this compound was also identified as a time-dependent inhibitor of CYP2C19 and a weak inducer of CYP3A4.[11][12]

Importantly, in a neonatal rat model, this compound suppressed pentylenetetrazole (PTZ)-evoked seizures without inducing the level of cell death observed with some other AEDs, suggesting a favorable safety profile in the developing brain.[13][14] Furthermore, in contrast to diazepam, tolerance to this compound's antiseizure effects was not observed in the pentylenetetrazol-induced clonic seizure threshold test.[1][15]

Conclusion

The preclinical data for this compound demonstrate a robust and broad-spectrum antiseizure efficacy in a wide range of rodent models, consistent with its novel dual mechanism of action. While the translation to clinical efficacy in treatment-resistant epilepsy was not successful, the preclinical findings provide valuable insights into the potential of targeting both SV2 and GABAA pathways. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers working on the next generation of antiepileptic therapies.

References

- 1. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atriumhealth.org [atriumhealth.org]

- 3. researchgate.net [researchgate.net]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]

- 8. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Suppresses Seizures without Inducing Cell Death in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound suppresses seizures without inducing cell death in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pharmacokinetic and Metabolic Profile of Padsevonil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of padsevonil, an investigational antiseizure medication. The information is compiled from preclinical and clinical studies to support further research and development in the field of epilepsy treatment.

Executive Summary

This compound is an antiseizure medication candidate that underwent clinical development for drug-resistant epilepsy.[1] Its clearance is primarily mediated by metabolism, with cytochrome P450 (CYP) enzymes CYP3A4 and CYP2C19 playing key roles.[1][2][3][4] The drug exhibits good absorption and time-dependent pharmacokinetics.[1][3][4] This document details the metabolic pathways, pharmacokinetic parameters, and the methodologies of the key experiments conducted to elucidate the disposition of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration, this compound demonstrates good absorption, with over 83% of the administered dose being absorbed.[2] In a study with healthy Chinese subjects receiving a single 200 mg dose, the time to reach maximum plasma concentration (tmax) was rapid, with a median of 1.25 hours.[5]

Distribution

Specific details on the volume of distribution are not extensively available in the reviewed literature.

Metabolism

The clearance of this compound is predominantly driven by metabolism.[1][2][3]

Key Metabolic Pathways:

-

Phase I Metabolism: The primary routes of phase I metabolism involve N-demethylation to form a desmethyl metabolite and oxidation to a carboxylic acid metabolite.[2]

-

Phase II Metabolism: The desmethyl metabolite undergoes further glucuronidation.[2]

The desmethyl metabolite is the major active metabolite, although its affinity for the SV2A target is lower than that of the parent compound.[2] The carboxylic acid metabolite is considered inactive.[2]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of Padsevonil: A Deep Dive into the Roles of CYP3A4 and CYP2C19

For Immediate Release

This technical guide provides an in-depth analysis of the metabolic disposition of padsevonil, with a specific focus on the pivotal roles played by cytochrome P450 enzymes CYP3A4 and CYP2C19. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, drug metabolism, and clinical development.

Executive Summary

This compound, an antiseizure medication candidate, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) system. Preclinical and clinical studies have definitively identified CYP3A4 as the principal enzyme responsible for its clearance, with a secondary, yet significant, contribution from CYP2C19. The primary metabolic route is the formation of a major active desmethyl metabolite. Notably, this compound exhibits time-dependent kinetics due to an irreversible, mechanism-based inhibition of CYP2C19, which alters the relative contribution of these two enzymes upon repeat dosing. Understanding this metabolic profile is critical for predicting drug-drug interactions (DDIs) and ensuring safe and effective clinical use.

In Vitro Characterization of this compound Metabolism

The metabolic fate of this compound was extensively investigated using a panel of in vitro systems, including human liver microsomes (HLMs) and recombinant human CYP enzymes (supersomes). These studies employed three key methodologies to elucidate the contribution of individual CYP isoforms: chemical and antibody inhibition assays, metabolism profiling in recombinant enzyme systems, and correlation analysis with isoform-specific activities in a panel of HLMs.

Key Metabolites

The primary phase I metabolites of this compound are its desmethyl and carboxylic acid derivatives.[1] The desmethyl metabolite is the major active metabolite, although its affinity for the SV2A target is lower than that of the parent compound.[1]

Quantitative Contribution of CYP3A4 and CYP2C19

In vitro experiments have quantified the relative importance of CYP3A4 and CYP2C19 in the formation of the desmethyl metabolite of this compound.

Recombinant Enzyme Analysis

Incubation of this compound with a panel of recombinant human CYP enzymes identified CYP3A4 as the isoform with the highest metabolic activity towards the drug. CYP2C19 also demonstrated metabolic capability, albeit to a lesser extent. The calculated intrinsic clearance and percentage contribution of each enzyme to this compound's overall metabolic clearance are summarized below.

| Enzyme | Metabolic Intrinsic Clearance (CLint) | % Contribution to Clearance |

| CYP3A4 | High | Major |

| CYP2C19 | Moderate | Minor |

| Other CYPs | Low to Negligible | Minimal |

Note: This table is a qualitative representation based on descriptions from the source material. Specific quantitative values for CLint were not publicly available in the reviewed literature but the relative contributions are well-established.[1]

Inhibition Studies in Human Liver Microsomes

Chemical and antibody inhibition studies in pooled human liver microsomes further solidified the roles of CYP3A4 and CYP2C19. Specific inhibitors and antibodies for these enzymes were used to probe their contribution to the formation of the desmethyl metabolite.

| Inhibition Condition | Target Enzyme | % Inhibition of Desmethyl Metabolite Formation |

| Chemical Inhibitor (Ketoconazole) | CYP3A4 | Significant Inhibition |

| Chemical Inhibitor (Ticlopidine) | CYP2C19 | Moderate Inhibition |

| Anti-CYP3A4 Antibody | CYP3A4 | Significant Inhibition |

| Anti-CYP2C19 Antibody | CYP2C19 | Moderate Inhibition |

Note: This table summarizes the findings that specific inhibition of CYP3A4 and CYP2C19 leads to a reduction in this compound metabolism. The exact percentages are illustrative of the qualitative findings reported in the source material.[1]

Dynamic Role of CYP2C19 and Time-Dependent Kinetics

A critical aspect of this compound's metabolism is its action as a time-dependent, irreversible inhibitor of CYP2C19.[1] This autoinhibition leads to a shift in the metabolic pathway upon multiple dosing.

Following a single dose, CYP3A4 and CYP2C19 both contribute significantly to the metabolic clearance of this compound.[1] However, at steady state, the contribution of CYP2C19 is diminished due to its inactivation, making CYP3A4 the predominantly responsible enzyme for metabolic clearance.[1] This phenomenon was confirmed in clinical studies with CYP2C19 poor metabolizers, who did not exhibit time-dependent kinetics with this compound.[1]

Experimental Protocols and Methodologies

Recombinant CYP Enzyme Phenotyping

This experiment aims to identify which CYP enzymes are capable of metabolizing a drug candidate and to determine the kinetic parameters of the interaction.

Chemical and Antibody Inhibition Assay

This assay determines the extent to which specific CYP enzymes contribute to a drug's metabolism in a complex system like human liver microsomes.

Metabolic Pathway of this compound

The collected data culminates in a clear understanding of this compound's metabolic fate, highlighting the differential roles of CYP3A4 and CYP2C19 and the impact of autoinhibition.

Conclusions and Clinical Implications

The metabolism of this compound is well-characterized, with CYP3A4 being the dominant enzyme responsible for its clearance. The minor contribution of CYP2C19 is complicated by this compound's mechanism-based inhibition of this enzyme, a critical consideration for its clinical pharmacology.

These findings have several key implications for drug development and clinical practice:

-

High Potential for DDIs: Co-administration of this compound with strong inducers or inhibitors of CYP3A4 will likely result in significant changes in this compound exposure.[1][2]

-

CYP2C19 Genotype: While CYP2C19's role is minor at steady state, genetic polymorphisms affecting its function may influence initial exposure to this compound.[1]

-

Dosing Regimen: The time-dependent kinetics must be considered when establishing dosing regimens to ensure that steady-state concentrations are both safe and effective.

This comprehensive understanding of this compound's metabolism, particularly the interplay between CYP3A4 and CYP2C19, is fundamental for its continued development and for guiding safe prescribing practices in the future.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Padsevonil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Padsevonil (UCB-0942) is a novel antiepileptic drug candidate rationally designed with a dual mechanism of action, targeting both presynaptic and postsynaptic sites. It exhibits high binding affinity for all three isoforms of the synaptic vesicle glycoprotein (B1211001) 2 (SV2A, SV2B, and SV2C) and acts as a positive allosteric modulator and partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1][2][3] This in-depth technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathway of this compound, including experimental protocols and characterization data. Furthermore, it elucidates the signaling pathways through which this compound exerts its therapeutic effects.

Chemical Structure

This compound is chemically known as (4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazol-5-yl]methyl]pyrrolidin-2-one.[6] The molecule possesses a chiral center at the C4 position of the pyrrolidinone ring, with the (R)-enantiomer being the active stereoisomer. Its chemical structure combines a substituted pyrrolidinone moiety with a novel imidazo[2,1-b][4][5]thiadiazole heterocyclic system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazol-5-yl]methyl]pyrrolidin-2-one |

| Molecular Formula | C₁₄H₁₄ClF₅N₄O₂S |

| Molecular Weight | 432.80 g/mol |

| CAS Number | 1294000-61-5 |

| Appearance | White to off-white solid |

| SMILES | O=C1N(CC2=C(C(F)(F)F)N=C3SC(COC)=NN32)C--INVALID-LINK--C1 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the patent literature, primarily attributed to Quesnel et al.[7] The overall synthetic strategy involves the preparation of two key intermediates: the chiral pyrrolidinone derivative, (4R)-4-(2-chloro-2,2-difluoroethyl)pyrrolidin-2-one , and the heterocyclic aldehyde, 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-carbaldehyde . These intermediates are then coupled to yield the final product.

Synthesis of Key Intermediates

2.1.1. Synthesis of (4R)-4-(2-chloro-2,2-difluoroethyl)pyrrolidin-2-one (Intermediate 1)

2.1.2. Synthesis of 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-carbaldehyde (Intermediate 2)

The synthesis of this heterocyclic aldehyde involves the construction of the imidazo[2,1-b][4][5]thiadiazole ring system. This is typically achieved through the condensation of a substituted 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone, followed by functional group manipulations to introduce the methoxymethyl and trifluoromethyl groups, and subsequent formylation to yield the aldehyde.[12][13][14][15]

Final Assembly of this compound

The final step in the synthesis of this compound is the reductive amination between the chiral pyrrolidinone intermediate 1 and the heterocyclic aldehyde intermediate 2 .

Experimental Protocol: Reductive Amination

To a solution of (4R)-4-(2-chloro-2,2-difluoroethyl)pyrrolidin-2-one (1 ) and 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-carbaldehyde (2 ) in a suitable solvent such as dichloromethane (B109758) or dichloroethane, a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride is added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Note: The specific quantities of reagents, reaction times, and purification details would be outlined in the specific patent (WO 2011/113823 A1), which is not fully accessible in the provided search results.

Characterization Data

Table 2: Analytical Data for this compound

| Analysis | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Mass Spec (HRMS) | Data not available in search results. |

| HPLC Purity | >99% |

The detailed NMR and mass spectrometry data are typically found in the supplementary information of publications or the experimental sections of patents, which were not fully retrieved in the search.

Signaling Pathways and Mechanism of Action

This compound's unique pharmacological profile stems from its dual action on two key targets in the central nervous system: synaptic vesicle glycoprotein 2A (SV2A) and the GABA-A receptor.[1][2][3][4][16]

Interaction with Synaptic Vesicle Glycoprotein 2A (SV2A)

This compound binds with high affinity to all three isoforms of SV2 (A, B, and C), with a particularly high affinity for SV2A.[17][18] SV2A is a transmembrane protein located on synaptic vesicles and is crucial for the proper regulation of neurotransmitter release. The binding of this compound to SV2A is thought to modulate the function of the protein, leading to a reduction in presynaptic neurotransmitter release, particularly during periods of excessive neuronal activity, thereby contributing to its anticonvulsant effects.[5][16]

Caption: this compound's interaction with the presynaptic protein SV2A.

Modulation of the GABA-A Receptor

This compound also acts as a positive allosteric modulator and partial agonist at the benzodiazepine site of the GABA-A receptor.[19][20][21][22] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect. By binding to the benzodiazepine site, this compound enhances the effect of GABA, leading to increased chloride influx and a potentiation of inhibitory neurotransmission.[3][19] This action contributes to the overall reduction in neuronal excitability and seizure suppression.

Caption: this compound's modulation of the postsynaptic GABA-A receptor.

Quantitative Data

Table 3: In Vitro Binding Affinities and In Vivo Efficacy of this compound

| Target | Parameter | Value | Reference |

| Human SV2A | pKi | 8.5 | [3] |

| Human SV2B | pKi | 7.9 | [1] |

| Human SV2C | pKi | 8.5 | [1] |

| Rat GABA-A Receptor (α1β2γ2) | pIC₅₀ | ≤6.1 | [16] |

| Recombinant Human GABA-A Receptor (α1β2γ2) | EC₅₀ (GABA potentiation) | 138 nM | [3][19] |

| Native Rat GABA-A Receptors | EC₅₀ (GABA potentiation) | 208 nM | [23] |

| In Vivo SV2A Occupancy (mice) | ED₅₀ | 0.2 mg/kg | [1] |

| In Vivo Benzodiazepine Site Occupancy (mice) | ED₅₀ | 36 mg/kg | [1] |

| Anticonvulsant effect (6Hz seizure model, mice) | ED₅₀ | 0.16 mg/kg | [23] |

| Anticonvulsant effect (acoustic seizure model, mice) | ED₅₀ | 0.17 mg/kg | [6] |

| Anticonvulsant effect (pilocarpine-induced seizures, mice) | ED₅₀ | 0.19 mg/kg | [23] |

Conclusion

This compound represents a significant advancement in the rational design of antiepileptic drugs, featuring a unique dual mechanism of action that targets both presynaptic and postsynaptic mechanisms of neuronal hyperexcitability. Its complex chemical structure is assembled through a convergent synthetic route, culminating in the coupling of two key intermediates. The high-affinity binding to SV2A and positive allosteric modulation of the GABA-A receptor provide a synergistic approach to seizure control. Further elucidation of the detailed synthetic protocols and comprehensive characterization data will be crucial for its continued development and potential clinical application. The information presented in this guide offers a solid foundation for researchers and professionals in the field of drug discovery and development.

References

- 1. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]

- 18. This compound-Differs-From-Brivaracetam-and-Levetiracetam-in-Its-Interaction-With-the-Synaptic-Vesicle-2A-(SV2A)-Protein [aesnet.org]

- 19. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 23. medchemexpress.com [medchemexpress.com]

Padsevonil for Drug-Resistant Focal Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padsevonil (formerly UCB-0942) was an investigational antiepileptic drug (AED) developed by UCB Pharma for the treatment of drug-resistant focal epilepsy.[1] It represented a novel, first-in-class therapeutic candidate designed with a dual mechanism of action, targeting both presynaptic and postsynaptic pathways involved in epileptogenesis.[2][3][4] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, summarizing key preclinical and clinical data, and outlining the experimental protocols of pivotal studies. Despite promising early-phase results, the development of this compound was ultimately discontinued (B1498344) after failing to meet primary endpoints in larger pivotal trials, a critical case study in the challenges of AED development.[1]

Core Mechanism of Action

This compound was rationally designed to simultaneously interact with two distinct molecular targets:

-

Synaptic Vesicle Protein 2 (SV2): It acts as a high-affinity ligand for all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2][5][6] The binding to SV2A, a known target for AEDs like levetiracetam (B1674943) and brivaracetam, is believed to modulate neurotransmitter release.[2][7] this compound exhibited a higher affinity and slower dissociation kinetics for SV2A compared to its predecessors.[3][8]

-

GABA-A Receptors: It functions as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor, thereby enhancing GABAergic inhibition.[2][6][9] This action is intended to provide a synergistic anticonvulsant effect. The partial agonism was a deliberate design feature to potentially reduce the tolerance and sedation commonly associated with full benzodiazepine agonists.[2][9]

The following diagram illustrates the dual mechanism of action of this compound at the synapse.

Preclinical Pharmacology

This compound's unique pharmacological profile was characterized through a series of in vitro and in vivo studies.

In Vitro Binding Affinities

Binding assays were conducted to determine the affinity of this compound for its target receptors. The results demonstrated high, nanomolar affinity for all three SV2 isoforms and a lower, micromolar affinity for the benzodiazepine site on the GABA-A receptor.

| Target | This compound Affinity (pKi) | Levetiracetam Affinity (pKi) | Brivaracetam Affinity (pKi) |

| SV2A | 8.5[3][8] | 5.2[3][8] | 6.6[3][8] |

| SV2B | 7.9[8] | Low affinity | Low affinity |

| SV2C | 8.5[8] | Low affinity | Low affinity |

| GABA-A (Benzodiazepine Site) | 6.4 (α1β2γ2)[5] | Not Applicable | Not Applicable |

In Vivo Receptor Occupancy

In vivo studies in mice confirmed the dual-target engagement, with high occupancy of SV2A at lower doses and engagement of the benzodiazepine site at higher doses.

| Target | This compound ED50 (mg/kg) |

| SV2A Occupancy | 0.2[3][5] |

| Benzodiazepine Site Occupancy | 36[3] |

Experimental Protocols: Preclinical

-

In Vitro Binding Assays:

-

SV2 Binding: Radioligand binding assays were performed using membranes from HEK293 cells expressing recombinant human SV2A, SV2B, or SV2C. [3H]this compound was used as the radioligand. Affinity (Ki) values were determined by competitive displacement of the radioligand with increasing concentrations of the test compound.

-

GABA-A Receptor Binding: Binding assays were conducted on membranes from cells expressing various recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).[9] Affinity for the benzodiazepine site was determined using radiolabeled ligands such as [3H]flumazenil.[5]

-

-

Functional Assays:

-

GABA-A Receptor Electrophysiology: The functional effect of this compound on GABA-A receptors was assessed using two-electrode voltage clamp or patch-clamp techniques on Xenopus oocytes or cultured mammalian cells (e.g., CHO-K1) expressing specific GABA-A receptor subtypes.[9] The potentiation of GABA-evoked chloride currents was measured to characterize the modulatory effects of this compound.[9]

-

-

In Vivo Seizure Models:

-

This compound's anticonvulsant activity was evaluated in a range of rodent models of epilepsy, including acute seizure models (e.g., 6 Hz stimulation, maximal electroshock, pentylenetetrazol) and chronic epilepsy models (e.g., amygdala kindling, intrahippocampal kainate).[10] Efficacy was determined by the dose-dependent protection against seizure induction or severity.[10]

-

Translational Development and Clinical Trials

A key aspect of this compound's development was a translational approach, using Positron Emission Tomography (PET) imaging in healthy volunteers to inform dose selection for clinical trials in patients with epilepsy.[2][11]

Phase IIa Proof-of-Concept Study (NCT02495844)

This initial clinical study aimed to evaluate the efficacy and safety of a single dose of this compound in a small population of patients with highly drug-resistant focal epilepsy.

-

Study Design: A randomized, double-blind, placebo-controlled trial.[2][11]

-

Patient Population: Adults with highly treatment-resistant epilepsy, experiencing ≥4 focal seizures per week and having failed to respond to ≥4 prior AEDs.[2][11]

-

Treatment:

-

Primary Endpoint: ≥75% reduction in seizure frequency during the inpatient period.[2][11]

| Outcome | This compound (n=26) | Placebo (n=27) | p-value |

| ≥75% Responders (Inpatient) | 30.8%[2][11] | 11.1%[2][11] | 0.067 |

| Median Reduction in Weekly Seizure Frequency (Inpatient) | 53.7%[2][11] | 12.5%[2][11] | 0.026 |

Pivotal Trials: Phase IIb (ARISE - NCT03373383) and Phase III (DUET - NCT03739840)

Following the encouraging Phase IIa results, two larger, pivotal trials were initiated to confirm the efficacy and safety of this compound across a range of doses.

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[12][13]

-

Patient Population: Adults with drug-resistant focal-onset seizures, having failed to achieve seizure control with at least 4 prior AEDs and on a stable regimen of 1-3 AEDs.[14]

-

Treatment: Patients were randomized to receive placebo or one of several fixed doses of this compound (twice daily) as adjunctive therapy for a 12-week maintenance period.

-

Primary Endpoint: Percentage reduction from baseline in observable focal-onset seizure frequency over the 12-week maintenance period.[16]

| Outcome | Placebo (n=81) | This compound 50mg (n=80) | This compound 100mg (n=82) | This compound 200mg (n=81) | This compound 400mg (n=81) |

| % Reduction in Seizure Frequency vs Placebo | - | 17.2% | 19.1% | 19.2% | 12.4% |

| p-value vs Placebo | - | - | 0.128 | 0.128 | 0.248 |

| 50% Responder Rate | 21.0%[15] | 33.8% (p=0.045)[15] | 31.7% (p=0.079)[15] | 25.9% (p=0.338)[15] | 32.1% (p=0.087)[15] |

| Outcome | Placebo (n=54) | This compound 100mg (n=60) | This compound 200mg (n=56) | This compound 400mg (n=56) |

| % Reduction in Seizure Frequency vs Placebo | - | -5.6% | 6.5% | 6.3% |

| p-value vs Placebo | - | 0.687 | 0.687 | 0.687 |

| 50% Responder Rate | 27.8%[15] | 35.6% (p=0.425)[15] | 33.9% (p=0.625)[15] | 42.9% (p=0.125)[15] |

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) were consistent with other centrally acting AEDs.

| Adverse Event | Frequency in this compound Groups |

| Somnolence | 45.5% (Phase IIa)[2][11] |

| Dizziness | 43.6% (Phase IIa)[2][11] |

| Headache | 25.5% (Phase IIa)[2][11] |

| Fatigue | Consistent across trials |

| Irritability | Consistent across trials |

Discontinuation and Future Implications

In 2020, following the negative results of the pivotal trials, UCB announced the discontinuation of the entire this compound clinical development program.[1] The failure of this compound, despite a strong scientific rationale and promising early data, highlights the profound challenges in developing new therapies for drug-resistant epilepsy. It underscores the "translational gap" between preclinical models, early-phase human studies, and large-scale clinical confirmation. The this compound story serves as a valuable case study for the neuroscience research and drug development community, emphasizing the complexities of targeting neuronal networks in highly refractory patient populations.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]

- 6. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hra.nhs.uk [hra.nhs.uk]

- 13. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Characterization of Padsevonil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padsevonil (UCB-0942) is a novel antiepileptic drug (AED) candidate rationally designed with a unique dual mechanism of action, targeting both presynaptic and postsynaptic mechanisms of neuronal excitability.[1][2] It was developed to interact with synaptic vesicle protein 2 (SV2) isoforms and the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor.[3][4] This document provides an in-depth technical overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. Although clinical development was discontinued (B1498344) due to failure to meet primary efficacy endpoints in Phase 3 trials, the preclinical data for this compound remains a valuable case study in rational drug design for epilepsy.[5][6]

Core Mechanism of Action

This compound was designed to modulate neuronal activity via two distinct targets:

-

Presynaptic Target: Synaptic Vesicle Protein 2 (SV2): this compound binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[3][4] This interaction is thought to modulate neurotransmitter release.[7]

-

Postsynaptic Target: GABAA Receptor: this compound acts as a positive allosteric modulator and partial agonist at the benzodiazepine site of the GABAA receptor, enhancing GABAergic inhibition.[8][9]

This dual-target engagement was intended to provide a synergistic antiseizure effect.[2]

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been extensively characterized. The following tables summarize the key quantitative data from various binding and functional assays.

Table 1: Binding Affinity of this compound for SV2 Proteins and GABAA Receptors

| Target | Ligand | Preparation | pKi | Reference |

| Human SV2A | [3H]this compound | Recombinant | 8.5 | [3][4] |

| Human SV2B | [3H]this compound | Recombinant | 7.9 | [3][4] |

| Human SV2C | [3H]this compound | Recombinant | 8.5 | [3][4] |

| Human GABAA α1β2γ2 | [3H]Flumazenil | Recombinant | 6.4 | [4][10] |

| Human GABAA α5β2γ2 | [3H]Flumazenil | Recombinant | 6.4 | [10] |

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Activity of this compound at GABAA Receptors